molecular formula C8H9ClO2 B12555298 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one CAS No. 144269-08-9

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one

Cat. No.: B12555298
CAS No.: 144269-08-9
M. Wt: 172.61 g/mol
InChI Key: AXITWVOXBYZURO-UHFFFAOYSA-N
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Description

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a chlorinated propene group and a hydroxylated cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 2,3-dichloropropene with a suitable nucleophile under basic conditions. One common method involves the use of hydrazine hydrate and potassium hydroxide (KOH) as the base . The reaction proceeds through the formation of intermediate thiiranium ions, which then undergo nucleophilic attack to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. The key to industrial production is the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The presence of the chloropropene group allows for selective binding to specific targets, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is unique due to the combination of its chloropropene and hydroxylated cyclopentenone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

144269-08-9

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

5-(2-chloroprop-2-enyl)-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C8H9ClO2/c1-5(9)4-6-7(10)2-3-8(6)11/h2-3,6-7,10H,1,4H2

InChI Key

AXITWVOXBYZURO-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1C(C=CC1=O)O)Cl

Origin of Product

United States

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